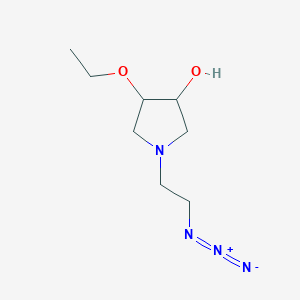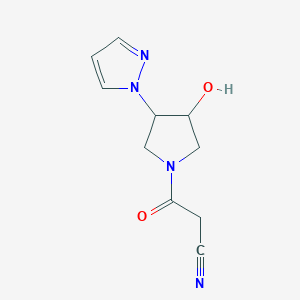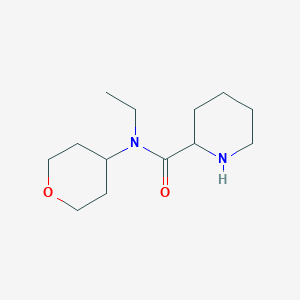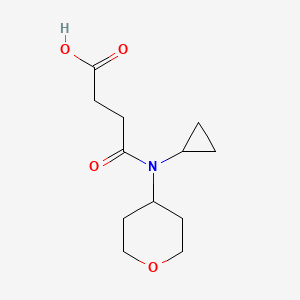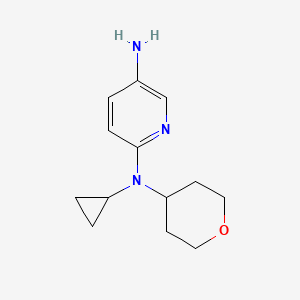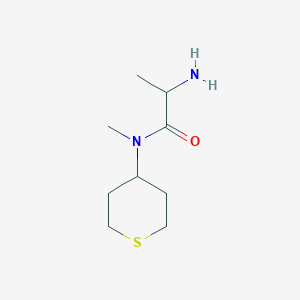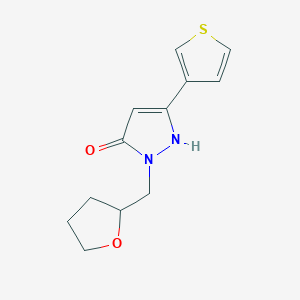
1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
Descripción general
Descripción
1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol, also known as THFMP, is a novel pyrazolopyrimidine compound. It is derived from the reaction of tetrahydrofuran and thiophene, and is a promising scaffold for drug discovery. THFMP has been studied extensively for its potential applications in medicinal chemistry and drug discovery due to its unique structural features.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Given the presence of a pyrazole moiety, which is known for its wide range of biological activities , this compound could potentially be explored for its pharmacological properties. Pyrazole derivatives have been used in drugs with antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, antidepressive activities , suggesting possible research avenues for this compound in similar therapeutic areas.
Material Science
Thiophene derivatives have been utilized in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . The thiophene component of the compound could lend itself to research in these areas.
Agrochemicals
Both pyrazole and thiophene derivatives have found applications in agrochemicals . This compound could be investigated for its potential use as a fungicide or insecticide.
Chemical Synthesis
Tetrahydrofuran derivatives are often used as intermediates in chemical synthesis . This compound could serve as a precursor or intermediate in the synthesis of more complex molecules.
Environmental Applications
The tetrahydrofuran component is known for its use in separation processes , which could imply potential applications of this compound in water treatment or purification technologies.
Energy Sector
Furfural and its derivatives (which include tetrahydrofuran derivatives) have been applied as transportation fuels and gasoline additives . Research into this compound’s utility in these areas could be beneficial.
Food Industry
Pyrazole derivatives have been used as flavor enhancers for food and drinks , suggesting that this compound might have potential applications in taste modulation or preservation.
Advanced Materials
The combination of tetrahydrofuran and thiophene components could lead to applications in advanced materials such as polymers or polymer additives .
Propiedades
IUPAC Name |
2-(oxolan-2-ylmethyl)-5-thiophen-3-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-12-6-11(9-3-5-17-8-9)13-14(12)7-10-2-1-4-16-10/h3,5-6,8,10,13H,1-2,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXODFYPEHMPMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=C(N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-ol](/img/structure/B1490288.png)
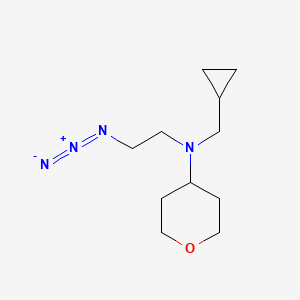
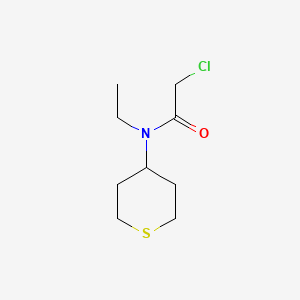
![2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1490294.png)
